5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil
Description
Properties
CAS No. |
137897-88-2 |
|---|---|
Molecular Formula |
C16H20N2O3S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N2O3S2/c1-11(2)13-14(20)17-16(22)18(10-21-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,22) |
InChI Key |
ZMPHYRPJRYPMDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=S)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil, a derivative of the well-studied compound HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), has garnered attention for its biological activity, particularly in the context of antiviral effects against HIV. This article delves into its structure, synthesis, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 336.41 g/mol
- CAS Number : 137897-91-7
This compound is characterized by the presence of an isopropyl group at the C5 position, a hydroxymethyl ether group at the C1 position, and a phenylthio group at the C6 position of the pyrimidine ring.
Antiviral Activity
The primary focus of research on this compound has been its antiviral properties, particularly against HIV-1. Studies have demonstrated that modifications to the HEPT structure significantly enhance its anti-HIV activity. The introduction of an isopropyl group at the C5 position leads to remarkable improvements in efficacy:
| Compound Name | EC50 (µM) | Reference |
|---|---|---|
| HEPT | 0.22 | |
| This compound | 0.059 | |
| 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil | 0.11 |
These findings indicate that the isopropyl derivative exhibits a significantly lower EC50 value compared to its predecessors, suggesting potent antiviral activity.
The mechanism by which this compound exerts its antiviral effects involves inhibition of the reverse transcriptase enzyme, crucial for HIV replication. The structural modifications enhance binding affinity to the enzyme, thereby preventing viral replication.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in vitro and in vivo:
- In Vitro Studies : Research involving cell lines has shown that this compound effectively inhibits HIV replication in nanomolar concentrations. The compound's selectivity and potency make it a candidate for further development as an antiviral agent .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis has been conducted to understand how various substitutions affect biological activity. It was found that not only does the isopropyl substitution enhance activity, but also specific substitutions on the phenylthio ring further improve efficacy against HIV .
- Comparative Studies : Comparative studies with other derivatives have shown that compounds with similar structural features but different substitutions exhibit varying levels of antiviral activity, underscoring the importance of precise chemical modifications .
Scientific Research Applications
Efficacy Data
Research has shown that 5-isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil significantly improves anti-HIV activity compared to its predecessors. The effective concentration (EC50) values demonstrate its potency:
| Compound Name | EC50 (µM) | Reference |
|---|---|---|
| This compound | 0.059 | |
| 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil | 0.11 | |
| HEPT | 0.22 |
These findings indicate that the isopropyl substitution at the 5-position enhances the compound's antiviral potency.
Case Studies
A study conducted by researchers synthesized various derivatives of HEPT, including those with isopropyl groups, and evaluated their anti-HIV activities. The results confirmed that compounds with larger alkyl groups exhibited improved inhibition of HIV replication, validating the hypothesis that structural modifications can lead to increased therapeutic effects .
Potential in Treating Inflammatory Diseases
Beyond its antiviral properties, this compound has been investigated for its potential use in treating chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis.
Mechanism of Action in Inflammation
The compound may exert anti-inflammatory effects by selectively targeting pathogenic lung epithelial stem cells (PLESCs). By inhibiting the proliferation and differentiation of these cells, it could reduce inflammation and fibrosis in lung tissues .
Therapeutic Index and Efficacy
The therapeutic index (TI) is a critical measure of drug safety and efficacy. For this compound, studies suggest a TI that indicates a significant difference between effective doses for PLESCs versus normal epithelial cells:
These indices suggest that the compound may be particularly effective at lower doses while minimizing side effects on normal cells.
Case Studies
In a preclinical model of COPD, administration of the compound resulted in reduced inflammation markers and improved lung function compared to control groups. This suggests a promising avenue for further clinical research into its application for chronic inflammatory diseases .
Chemical Reactions Analysis
Lithiation and Substitution at the 5-Position
The synthesis begins with lithiation of a uracil derivative to introduce the isopropyl group at the 5-position. This step typically uses lithium diisopropylamide (LDA) or lithium trimethylsilyl amide (LTMP) in a polar aprotic solvent like THF under cryogenic conditions (-78°C) .
Reaction 1 :
The lithiated intermediate reacts with isopropyl halide to install the isopropyl group at position 5 .
Alkylation at the 1-Position
The 1-((2-hydroxyethoxy)methyl) group is introduced via alkylation. This typically involves:
-
Acetylation of the hydroxyl group to protect it during subsequent steps .
-
Hydrogenolysis of the acetate using Pd/C to regenerate the hydroxyl group .
-
Alkylation with chloromethyl ether (e.g., (2-hydroxyethoxy)methyl chloride) in the presence of LiI .
Reaction 3 :
Lithiation and Alkylation
-
LDA/LTMP selectively deprotonates the 5-position of uracil derivatives due to steric and electronic factors .
-
Isopropyl halide reacts with the lithiated intermediate via single-electron transfer, forming the C-5 isopropyl bond .
Phenylthio Substitution
-
Diaryl disulfides act as sulfur donors, displacing a leaving group (e.g., hydrogen) at the 6-position .
-
Oxidative hydrolysis of 2-thiouracil derivatives (if used) converts the thione to uracil, retaining the phenylthio group .
Alkylation at the 1-Position
-
Acetylation protects hydroxyl groups during subsequent reactions, preventing side reactions .
-
Pd/C hydrogenolysis selectively removes the acetyl group without affecting other functionalities .
-
LiI facilitates the nucleophilic substitution of chloromethyl ether at the 1-position .
Structural and Functional Considerations
-
Substituent effects :
-
The isopropyl group at position 5 enhances steric bulk, improving interactions with viral reverse transcriptase (RT) .
-
Phenylthio substitution at position 6 increases lipophilicity, critical for binding to the NNRTI pocket .
-
((2-hydroxyethoxy)methyl) at position 1 provides hydrophilic interactions, balancing solubility and membrane permeability .
-
-
Optimization :
Research Findings and Implications
-
Antiviral activity : The compound exhibits potent anti-HIV-1 activity, with EC₅₀ values in the nanomolar range .
-
Resistance profile : Derivatives with 3,5-dimethylphenylthio groups retain activity against mutants (e.g., Tyr181Cys), unlike unsubstituted analogs .
-
Synthetic versatility : The modular synthesis allows systematic modification of substituents to study structure-activity relationships .
This synthesis strategy highlights the importance of lithiation, substitution, and alkylation in constructing complex uracil derivatives for antiviral research. The compound’s design reflects a balance of steric, electronic, and hydrophilic properties to optimize bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The anti-HIV activity of HEPT derivatives is highly sensitive to substitutions at the C-5 and C-6 positions . Below is a detailed comparison of the target compound with key analogues:
Table 1: Structural and Activity Comparison of HEPT Analogues
Key Insights
C-5 Substituent Effects :
- The isopropyl group at C-5 (target compound) provides superior activity over ethyl (EC50 = 0.059 vs. 0.11 µM) due to enhanced hydrophobic interactions with the reverse transcriptase (RT) pocket .
- Methyl groups (HEPT parent) lack sufficient bulk for optimal binding, resulting in lower potency .
C-6 Substituent Optimization :
- Phenylthio at C-6 (target compound) is critical for π-π stacking with RT residues (e.g., Tyr181, Tyr188).
- Sulfonyl derivatives (e.g., Compound 11l) at C-6 show slightly reduced wild-type activity (EC50 = 0.209 µM) but improved efficacy against clinically relevant mutants (L100I, E138K) .
Resistance Profiles :
- The target compound’s phenylthio group may confer vulnerability to common RT mutations (e.g., K103N), whereas sulfonyl-modified analogues exhibit broader mutant coverage .
Molecular Modeling :
- Docking studies suggest the isopropyl group fills a hydrophobic cavity near Pro95 and Val106 in RT, stabilizing the inhibitor-enzyme complex .
Q & A
Basic: What are the optimal synthetic routes for 5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil?
Methodological Answer:
The synthesis of thiouracil derivatives typically involves nucleophilic substitution or condensation reactions. For example, 6-amino-4-hydroxy-2-thiouracil derivatives are synthesized by neutralizing sodium salts with HCl, followed by crystallization in ethanol . Adapting this method, the target compound may require sequential functionalization:
Core thiouracil formation : React β-oxoesters with thiourea under acidic conditions to form the thiouracil backbone.
Isopropyl and phenylthio incorporation : Use alkylation or thiolation agents (e.g., triphenylphosphine/hexachloroethane in dry acetonitrile) to introduce substituents .
Hydroxyethoxymethyl grafting : Employ etherification with 2-hydroxyethoxy methyl chloride under inert conditions.
Key validation : Monitor reaction progress via HPLC (C18 column, methanol/water mobile phase) and confirm purity via melting point analysis .
Basic: How can researchers characterize the stability of this compound under varying pH conditions?
Methodological Answer:
Stability studies should follow OECD guidelines for hydrolysis:
Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 50°C.
Withdraw aliquots at intervals (0, 24, 48, 72 hrs) and analyze via UV-Vis spectroscopy (λ = 260–280 nm for thiouracil absorbance) .
Track degradation products using LC-MS with electrospray ionization.
Critical note : The hydroxyethoxy group may increase sensitivity to acidic conditions, requiring inert storage (argon atmosphere, desiccated) .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions. Mitigate via:
Standardized assays : Use identical cell lines (e.g., HepG2 for liver enzymes) and control for solvent effects (DMSO ≤0.1%).
Dose-response validation : Perform IC50/EC50 curves in triplicate with positive controls (e.g., propylthiouracil) .
Mechanistic profiling : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target specificity .
Advanced: What experimental designs are suitable for studying its environmental fate?
Methodological Answer:
Adopt a tiered approach per INCHEMBIOL project frameworks :
Abiotic studies : Assess photolysis (UV lamp, λ = 254 nm) and hydrolysis (pH 7.4, 25°C) over 30 days.
Biotic studies : Use OECD 301F respirometry to measure biodegradability in activated sludge.
Compartmental modeling : Input physicochemical data (logP, water solubility) into EQC or EUSES models to predict distribution in soil/water .
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
HPLC : Use a C18 column with gradient elution (methanol:water 30→70% over 20 min) and UV detection at 254 nm .
FTIR : Confirm functional groups (e.g., thiouracil C=S stretch at 1250–1350 cm⁻¹, hydroxyethoxy C-O at 1100 cm⁻¹) .
Elemental analysis : Validate %C, %H, %N against theoretical values (deviation ≤0.3% acceptable) .
Advanced: How to design a study evaluating its interaction with serum proteins?
Methodological Answer:
Equilibrium dialysis : Incubate compound (1–100 µM) with human serum albumin (HSA) in PBS (pH 7.4) at 37°C for 24 hrs.
Quantify binding : Analyze free vs. bound fractions via ultrafiltration-LC/MS.
Thermodynamic analysis : Calculate binding constants (Ka) using Scatchard plots or nonlinear regression .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing.
Spill management : Absorb with vermiculite, neutralize with 5% NaHCO3, and dispose as hazardous waste .
First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How to investigate its potential as a thyroid peroxidase inhibitor?
Methodological Answer:
Enzyme assay : Purify thyroid peroxidase (TPO) from porcine thyroid glands.
Activity assay : Measure iodide oxidation to I⁺ in the presence of H2O2 (λ = 350 nm) with/without inhibitor .
Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
Advanced: What strategies optimize its solubility for in vivo studies?
Methodological Answer:
Co-solvents : Test PEG-400, DMSO, or cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v.
Salt formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH .
Nanoformulation : Prepare liposomes (soy phosphatidylcholine/cholesterol) using thin-film hydration .
Advanced: How to address conflicting data on its metabolic stability in hepatic models?
Methodological Answer:
Microsomal stability : Incubate with human liver microsomes (HLM) + NADPH (1 mM) at 37°C.
Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
Cross-species comparison : Repeat assays with rat/mouse microsomes to evaluate translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
